Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl group, a dichloropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a dichloropyrimidine derivative.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dichloropyrimidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichloropyrimidine and piperidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate
- Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate
Uniqueness
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the substituents on the piperidine ring and the presence of the dichloropyrimidine moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)20-7-11-5-4-6-22(9-11)10-12-8-19-14(18)21-13(12)17/h8,11H,4-7,9-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMLDLWRISVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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